Technical Safety & Handling Guide: (4-(N-Propylsulfamoyl)phenyl)boronic acid
Technical Safety & Handling Guide: (4-(N-Propylsulfamoyl)phenyl)boronic acid
[1]
Executive Summary & Chemical Identity[2][3]
This guide provides an in-depth technical analysis of the safety, handling, and stability protocols for (4-(N-Propylsulfamoyl)phenyl)boronic acid .[1] Unlike standard Safety Data Sheets (SDS), this document integrates field-proven experimental insights to assist researchers in drug discovery, specifically those utilizing Suzuki-Miyaura cross-coupling or developing sulfonamide-based inhibitors (e.g.,
Chemical Identification
| Parameter | Detail |
| Chemical Name | (4-(N-Propylsulfamoyl)phenyl)boronic acid |
| CAS Number | 196809-85-5 |
| Molecular Formula | |
| Molecular Weight | 243.09 g/mol |
| Structural Motif | para-substituted Phenylboronic acid with an N-propyl sulfonamide tail |
| Physical State | White to off-white powder/solid |
Hazard Identification & Mechanistic Analysis[1][3]
While standard GHS classifications list this compound as an irritant, the mechanistic origin of these hazards requires specific attention during experimental design.
GHS Classification (29 CFR 1910.1200)[1]
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Skin Corrosion/Irritation: Category 2 (H315)[1]
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1][2]
Expert Insight: The "Why" Behind the Hazard[1]
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Boronic Acid Acidity: The Lewis acidic boron center (
hybridized) readily complexes with diols and glycoproteins on mucous membranes, leading to immediate irritation upon inhalation or contact. -
Sulfonamide Moiety: The N-propylsulfonamide group introduces a risk of hypersensitivity .[1] Researchers with known sulfa-drug allergies should exercise elevated caution (double-gloving), as cross-reactivity, while rare in non-arylamine sulfonamides, remains a biological plausibility.[1]
Figure 1: Mechanistic origin of physiological hazards.[1] The electrophilic boron center drives irritation, while the sulfonamide tail presents a sensitization risk.
Stability, Reactivity, and Storage Protocols
The primary technical challenge with phenylboronic acids is not decomposition, but dehydration .
The Boroxine Cycle
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). High vacuum or elevated temperatures shift this equilibrium toward the boroxine, altering stoichiometry in precision coupling reactions.
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Storage Recommendation: Store at 2–8°C .
-
Humidity Control: Keep container tightly sealed. Ambient humidity promotes the hydrolysis of boroxines back to the monomeric acid, which is the active species for Suzuki coupling. However, excessive moisture can lead to clumping.
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Incompatibility: Strong oxidizing agents.
Self-Validating Purity Check
Before using this reagent in critical GMP or late-stage synthesis:
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H-NMR Validation: Check for broadening of the
protons (typically 8.0–8.5 ppm in DMSO- ). Sharp peaks indicate monomer; broad or missing peaks suggest boroxine formation or rapid exchange. -
Stoichiometry Correction: If the material has dehydrated to the boroxine, adjust molecular weight calculations (use MW of boroxine / 3) to maintain correct equivalents.
Emergency Response & Handling Workflow
This workflow is designed to minimize dust generation, which is the primary vector for respiratory exposure.
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (min 0.11 mm) | Standard protection; Sulfonamides do not typically permeate nitrile rapidly.[1] |
| Respirator | N95 or P100 (if outside hood) | Boronic acid dust is highly irritating to the upper respiratory tract. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if fine dust is generated. |
Accidental Release Measures
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Evacuate: Clear the immediate area of non-essential personnel.
-
Suppress Dust: Do not dry sweep. Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum.[1]
-
Neutralize: Wipe the surface with a dilute sodium bicarbonate solution (neutralizes residual acidity).
Figure 2: Decision tree for managing laboratory spills to prevent respiratory exposure.
Toxicological Context & Research Applications
Structure-Activity Relationship (SAR)
In drug development, this compound is often used as a fragment to probe the S1 or S1' pockets of proteolytic enzymes (e.g., serine proteases).[1]
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Boronic Acid: Acts as a transition state mimic (forming a tetrahedral adduct with the active site serine).
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Sulfonamide: Provides hydrogen bonding interactions and directs the molecule into specific hydrophobic pockets.
Toxicology Profile
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Acute Toxicity: Data is limited for this specific CAS, but analogous phenylboronic acids typically exhibit oral
values > 500 mg/kg (Rat). -
Chronic Exposure: Long-term exposure to boron compounds is associated with testicular atrophy in animal models.[1] Male researchers handling gram-scale quantities should strictly adhere to fume hood protocols.
References
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PubChem. (2025).[3] Compound Summary: 4-(N-Propylsulfamoyl)phenylboronic acid (CAS 196809-85-5).[1] National Library of Medicine. [Link][1]
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Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard reference for boroxine/boronic acid equilibrium).
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]
